N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide
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Overview
Description
N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide is a compound that belongs to the class of nicotinamide derivatives
Mechanism of Action
Target of Action
Similar compounds have been used in the development of anti-tubercular agents, suggesting that this compound may also target mycobacterium tuberculosis .
Biochemical Pathways
Given its potential anti-tubercular activity, it may affect the pathways related to the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds have been described as having good secondary pharmacology and physicochemical properties, as well as excellent pharmacokinetics in preclinical species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide typically involves the coupling of a nicotinamide derivative with a pyrimidine moiety. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups .
Scientific Research Applications
N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide has several scientific research applications:
Biology: It is studied for its role in cellular metabolism and its potential effects on biological pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of nicotinamide N-methyltransferase (NNMT), which is implicated in metabolic disorders and certain cancers
Industry: It is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide can be compared with other nicotinamide derivatives and NNMT inhibitors:
Similar Compounds: Other NNMT inhibitors include tricyclic small molecule inhibitors and macrocyclic peptides
Uniqueness: The uniqueness of this compound lies in its specific structure, which allows it to effectively inhibit NNMT and potentially offer therapeutic benefits in metabolic and oncological applications
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14(11-2-1-5-15-7-11)16-8-12-6-13(10-3-4-10)18-9-17-12/h1-2,5-7,9-10H,3-4,8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPRSBYGGUCDHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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